REACTION_CXSMILES
|
[ClH:1].[CH:2]1[CH:3]=[CH:4][C:5]2[S:10][CH:9]=[CH:8][C:6]=2[CH:7]=1.[CH2:11]=O>O>[Cl:1][CH2:11][C:8]1[C:6]2[CH:7]=[CH:2][CH:3]=[CH:4][C:5]=2[S:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C=CS2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
liquid
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 65° C
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with ether (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethereal extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 1 as a straw
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1C2=C(SC1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |